molecular formula C10H19NO3S B1679549 Pentylmercapturic acid CAS No. 35985-42-3

Pentylmercapturic acid

Cat. No.: B1679549
CAS No.: 35985-42-3
M. Wt: 233.33 g/mol
InChI Key: ZVJYZSIGVQNOPM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentylmercapturic acid (N-acetyl-S-pentylcysteine) is a mercapturic acid conjugate formed via the metabolic detoxification pathway of alkylating agents, specifically 1-bromopentane. Mercapturic acids are end-products of glutathione conjugation, a critical mechanism for eliminating xenobiotics. In the case of this compound, 1-bromopentane reacts with glutathione to form S-pentylglutathione, which undergoes enzymatic hydrolysis and acetylation to yield the final mercapturic acid .

Key metabolic steps include hydroxylation mediated by cytochrome P-450 enzymes, leading to hydroxylated derivatives such as 2-, 3-, 4-, and 5-hydroxypentylmercapturic acids. Further oxidation of the 5-hydroxy intermediate produces N-acetyl-S-(4-carboxybutyl)cysteine, a carboxylated metabolite . These pathways highlight the compound’s role in detoxification and its dependence on hepatic enzymatic activity.

Properties

CAS No.

35985-42-3

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

(2R)-2-acetamido-3-pentylsulfanylpropanoic acid

InChI

InChI=1S/C10H19NO3S/c1-3-4-5-6-15-7-9(10(13)14)11-8(2)12/h9H,3-7H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1

InChI Key

ZVJYZSIGVQNOPM-VIFPVBQESA-N

SMILES

CCCCCSCC(C(=O)O)NC(=O)C

Isomeric SMILES

CCCCCSC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCCCCSCC(C(=O)O)NC(=O)C

Appearance

Solid powder

Other CAS No.

35985-42-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

pentylmercapturic acid
pentylmercapturic acid, (N-pentyl)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Mercapturic Acid Derivatives

The metabolites of pentylmercapturic acid illustrate distinct structural and metabolic differences compared to its hydroxylated and carboxylated derivatives. Below is a detailed analysis:

Structural and Functional Differences

Compound Structure Key Metabolic Pathway Excretion Characteristics
This compound N-acetyl-S-pentylcysteine Glutathione conjugation Primarily renal, moderate polarity
2-Hydroxythis compound N-acetyl-S-(2-hydroxypentyl)cysteine Cytochrome P-450 hydroxylation Increased polarity, faster excretion
5-Hydroxythis compound N-acetyl-S-(5-hydroxypentyl)cysteine Cytochrome P-450 hydroxylation Precursor to carboxylated metabolite
N-Acetyl-S-(4-carboxybutyl)cysteine Carboxylated side chain Oxidation of 5-hydroxy intermediate High polarity, rapid renal clearance
  • Hydroxylated Derivatives : The position of hydroxylation (2-, 3-, or 5-) influences metabolic fate. For instance, 5-hydroxythis compound undergoes further oxidation to form a carboxylated metabolite, whereas 2- and 3-hydroxy derivatives are terminal products .
  • Carboxylated Metabolite: N-acetyl-S-(4-carboxybutyl)cysteine exhibits significantly higher polarity due to the carboxylic acid group, enhancing its water solubility and excretion efficiency compared to non-carboxylated forms .

Enzymatic and Kinetic Profiles

  • Cytochrome P-450 Involvement: Hydroxylation of 1-bromopentane by cytochrome P-450 (Km = 2 mM) is a rate-limiting step. Phenobarbital pretreatment in rats increases hydroxymercapturic acid excretion by ~33%, indicating enzyme induction enhances detoxification capacity .
  • Competitive Pathways : Competing pathways (e.g., direct conjugation vs. hydroxylation) determine the ratio of parent mercapturic acid to its derivatives.

Table 1: Metabolite Distribution in Rats Dosed with 1-Bromopentane

Metabolite Relative Abundance (%) Excretion Pathway
This compound 45–50 Renal
2-/3-Hydroxypentylmercapturic acids 25–30 Renal
5-Hydroxythis compound 10–15 Renal/Oxidation
N-Acetyl-S-(4-carboxybutyl)cysteine 5–10 Renal

Table 2: Impact of Phenobarbital Pretreatment on Metabolism

Parameter Control Group Phenobarbital-Treated Group
Hydroxymercapturic acid excretion 25–30% 33–40%
Cytochrome P-450 activity Baseline Increased by ~35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentylmercapturic acid
Reactant of Route 2
Reactant of Route 2
Pentylmercapturic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.